molecular formula C10H17Br B12509399 10-Bromo-1-decyne

10-Bromo-1-decyne

Cat. No.: B12509399
M. Wt: 217.15 g/mol
InChI Key: CESFUICOMLXLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-1-decyne is an organic compound with the molecular formula C10H17Br. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a valuable intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Bromo-1-decyne can be synthesized through various methods. One common approach involves the bromination of 1-decyne using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-1-decyne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.

    Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other alkynes or alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Palladium catalysts (Pd(PPh3)4) with copper(I) iodide (CuI) as a co-catalyst in an inert atmosphere.

Major Products

    Substitution: Formation of azides or thiols.

    Reduction: Formation of 10-bromo-1-decene or 10-bromo-1-decanol.

    Coupling: Formation of conjugated alkynes or alkenes.

Scientific Research Applications

10-Bromo-1-decyne has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-Bromo-1-decyne involves its ability to act as an electron donor or acceptor in various chemical reactions. It can facilitate the formation of reactive intermediates, such as radicals or carbocations, which drive the reaction forward. The presence of the bromine atom enhances its reactivity, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-decyne
  • 1-Bromo-3-decyne
  • 1-Bromo-4-decyne

Uniqueness

10-Bromo-1-decyne is unique due to its specific position of the bromine atom and the triple bond, which imparts distinct reactivity and selectivity in chemical reactions. Its versatility as a synthetic intermediate sets it apart from other similar compounds.

Properties

IUPAC Name

10-bromodec-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESFUICOMLXLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.